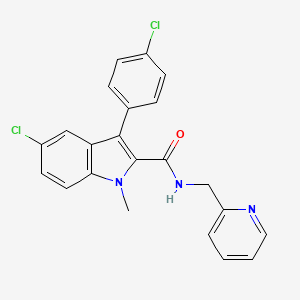
5-chloro-3-(4-chlorophenyl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-(4-chlorophenyl)-1-methyl-N-(2-pyridylmethyl)-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a chlorinated phenyl group, a pyridylmethyl group, and a carboxamide functional group attached to an indole core. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-(4-chlorophenyl)-1-methyl-N-(2-pyridylmethyl)-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Chlorination: The indole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Substitution Reactions: The chlorinated indole undergoes substitution reactions to introduce the 4-chlorophenyl and pyridylmethyl groups. These reactions often involve the use of organometallic reagents like Grignard reagents or organolithium compounds.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the substituted indole with an appropriate amine and a coupling reagent like carbodiimide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(4-chlorophenyl)-1-methyl-N-(2-pyridylmethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can reduce the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorinated positions, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Organometallic reagents, nucleophiles like amines, thiols, and alcohols.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced amine derivatives.
Substitution: Substituted indole derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
5-Chloro-3-(4-chlorophenyl)-1-methyl-N-(2-pyridylmethyl)-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases due to its interaction with biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-chloro-3-(4-chlorophenyl)-1-methyl-N-(2-pyridylmethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxamides: Compounds with similar indole cores and carboxamide functional groups.
Chlorinated Indoles: Indole derivatives with chlorine atoms at various positions.
Pyridylmethyl Indoles: Indole derivatives with pyridylmethyl groups.
Uniqueness
5-Chloro-3-(4-chlorophenyl)-1-methyl-N-(2-pyridylmethyl)-1H-indole-2-carboxamide is unique due to the specific combination of functional groups and the positions of the chlorine atoms. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C22H17Cl2N3O |
|---|---|
Molecular Weight |
410.3 g/mol |
IUPAC Name |
5-chloro-3-(4-chlorophenyl)-1-methyl-N-(pyridin-2-ylmethyl)indole-2-carboxamide |
InChI |
InChI=1S/C22H17Cl2N3O/c1-27-19-10-9-16(24)12-18(19)20(14-5-7-15(23)8-6-14)21(27)22(28)26-13-17-4-2-3-11-25-17/h2-12H,13H2,1H3,(H,26,28) |
InChI Key |
UVFQDEPLMUCMHK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=C1C(=O)NCC3=CC=CC=N3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















